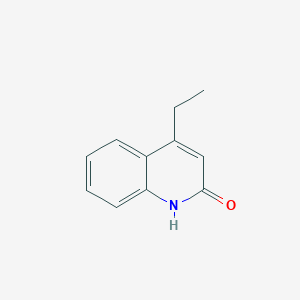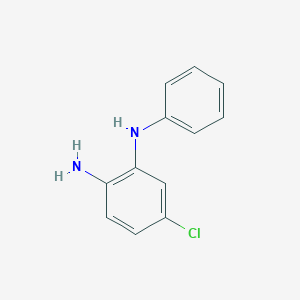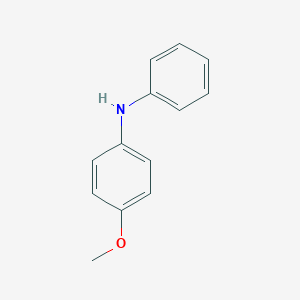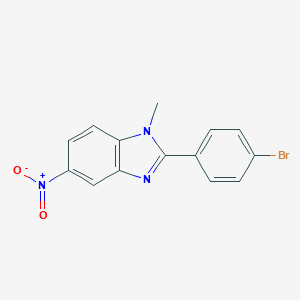
4-ethylquinolin-2(1H)-one
Übersicht
Beschreibung
4-ethylquinolin-2(1H)-one, also known as 4EQ, is an organic compound that belongs to the quinoline family of compounds. It is a colorless to light yellow solid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. 4EQ has been studied extensively for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectrophotometric Studies : A study focused on synthesizing new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one and evaluated their ultraviolet-visible absorption spectra. The synthesized dyes are unique in terms of their synthesis and spectral properties (Yahyazadeh et al., 2022).
Chemical Behavior and Synthesis of Heterocyclic Systems : Research on 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one explored its reaction with various electrophilic and nucleophilic reagents, leading to the synthesis of new heterocyclic systems like pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and quinolino[4,3-b][1,5]benzodiazepine derivatives (Ibrahim et al., 2012).
One-Pot Synthesis of Medicinal Compounds : A 'one-pot' protocol for synthesizing medicinally relevant 4H-pyrano[3,2-c]quinoline scaffold was developed. This method is potentially beneficial for treating disorders responsive to apoptosis induction, antiproliferation, or vascular disruption (Vereshchagin et al., 2015).
Silver-Catalyzed Synthesis : A study reported an efficient preparation method for 4-hydroxyquinolin-2(1H)-one derivatives using silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, providing these compounds under mild reaction conditions (Ishida et al., 2013).
Zukünftige Richtungen
Quinolines and their derivatives form an important class of pharmacologically active synthetic compounds . The fusion of quinoline to the tetrazole ring is known to increase the biological activity . The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds . By considering all these aspects, further studies on “4-ethylquinolin-2(1H)-one” and its derivatives could be beneficial.
Wirkmechanismus
4-ethylquinolin-2(1H)-one: is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Although quinoline itself has limited direct applications, its derivatives play crucial roles in various contexts. One notable example is quinine , an alkaloid found in plants. Over 200 biologically active quinoline and quinazoline alkaloids have been identified .
Eigenschaften
IUPAC Name |
4-ethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERNSUKOZDGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570752 | |
| Record name | 4-Ethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61304-66-3 | |
| Record name | 4-Ethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)











